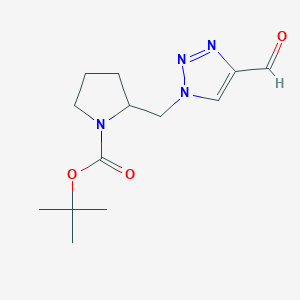

tert-butyl 2-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate

Description

The compound tert-butyl 2-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate is a heterocyclic organic molecule featuring a pyrrolidine ring substituted with a tert-butyl carbamate group at position 1 and a methyl-linked 4-formyl-1,2,3-triazole moiety at position 2. Its molecular formula is C₁₃H₂₀N₄O₃, with a calculated molecular weight of 280.33 g/mol. Key functional groups include:

- Tert-butyl carbamate: Provides steric protection for the pyrrolidine nitrogen, enhancing stability during synthetic processes.

- 1,2,3-Triazole: A five-membered aromatic ring with three nitrogen atoms, enabling participation in hydrogen bonding and click chemistry.

- Formyl group (-CHO): A reactive aldehyde that facilitates further derivatization (e.g., Schiff base formation or nucleophilic additions) .

This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of protease inhibitors and kinase-targeting molecules. Its structural flexibility allows for modular modifications to optimize pharmacokinetic properties.

Properties

IUPAC Name |

tert-butyl 2-[(4-formyltriazol-1-yl)methyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)17-6-4-5-11(17)8-16-7-10(9-18)14-15-16/h7,9,11H,4-6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWWUAVWNKVWHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CN2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyrrolidine Core with tert-Butyl Carbamate Protection

The starting point for the synthesis is typically tert-butyl pyrrolidine-1-carboxylate (N-Boc-pyrrolidine), which serves as the protected pyrrolidine scaffold. Preparation of this intermediate or its use as a starting material is well-documented:

- Lithiation and Boronation Route : N-Boc-pyrrolidine is treated with sec-butyllithium at low temperature (-78 °C) in anhydrous tetrahydrofuran under inert atmosphere, followed by reaction with trimethyl borate (B(OMe)3). After quenching and acidification, the boronic acid intermediate is isolated and can be further converted to boronic esters or other derivatives. This method yields the boronic acid intermediate in yields up to 84% and is performed with careful temperature control and inert atmosphere to avoid side reactions.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Lithiation | sec-Butyllithium, THF, -78 °C, 3 h, inert atmosphere | - | Formation of lithiated intermediate |

| Boronation | B(OMe)3 added at -78 °C, warmed to 0 °C | - | Formation of boronic acid |

| Workup | Quench with water, acidify, extract with EtOAc | 84% | Boronic acid isolated as viscous solid |

This boronic acid or its derivatives can be used as key intermediates for further functionalization.

Formation of the 1,2,3-Triazole Ring with Formyl Substitution

The 1,2,3-triazole ring bearing a formyl group at the 4-position is typically introduced via cycloaddition or substitution reactions involving azide and alkyne precursors or through direct functionalization of preformed triazole derivatives.

Formylation of 1H-1,2,3-Triazoles : Literature reports the synthesis of tert-butyl 4-(1-formyl-1H-1,2,3-triazol-2-yl)piperazine-1-carboxylate derivatives by reacting amines with formylated triazole intermediates in the presence of catalysts such as sodium cyanoborohydride and acetic acid in methanol at room temperature, achieving yields around 80-85%.

Although this example involves a piperazine core, the methodology is adaptable to pyrrolidine cores by similar nucleophilic substitution or reductive amination strategies.

Coupling of the Pyrrolidine and Triazole Units via Methylene Linkage

The key linkage between the pyrrolidine nitrogen and the 4-formyl-1,2,3-triazole is established through a methylene bridge. This can be achieved by:

Reductive Amination : The aldehyde group on the triazole ring reacts with the secondary amine of the pyrrolidine under reductive amination conditions using sodium cyanoborohydride (NaCNBH3) and acetic acid as a catalyst in methanol or ethanol at room temperature. This step forms the methylene linkage connecting the two moieties.

Reaction Conditions Optimization : Reaction parameters such as solvent, temperature, and catalyst loading have been optimized in related systems, with methanol at 25 °C for 1 hour providing up to 85% yield of the corresponding aminomethyl triazole derivatives.

Summary of a Representative Preparation Route

Additional Notes on Reaction Conditions and Purification

Temperature Control : Low temperatures (-78 °C) are critical during lithiation steps to prevent side reactions and decomposition.

Inert Atmosphere : Use of nitrogen or argon atmosphere is necessary during organolithium reactions to avoid moisture and oxygen sensitivity.

Purification : Flash chromatography on silica gel using hexanes/ethyl acetate mixtures is commonly employed to purify intermediates and final products.

Spectral Data : Confirmation of structure is typically done by 1H NMR, 13C NMR, and mass spectrometry, showing characteristic signals for tert-butyl groups, pyrrolidine protons, and aldehyde proton (~10 ppm in 1H NMR for formyl group).

Research Findings and Literature Support

The preparation methods for tert-butyl pyrrolidine-1-carboxylate derivatives are well-established, involving organolithium chemistry and boronic acid intermediates.

Reductive amination using sodium cyanoborohydride in mild acidic media is a reliable method for linking aldehyde-functionalized triazoles to amine-containing pyrrolidines, yielding high purity products.

The formyl group on the triazole ring remains stable under these conditions, enabling selective functionalization and further derivatization potential.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The formyl group in the compound can undergo oxidation to form carboxylic acids.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules that contain triazole and pyrrolidine moieties .

Biology: In biological research, the compound can be used as a ligand in the study of enzyme interactions and as a probe in biochemical assays .

Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features .

Mechanism of Action

The mechanism of action of tert-butyl 2-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the formyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl 2-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate with structurally analogous derivatives, highlighting differences in substituents, molecular properties, and applications:

Key Findings:

Substituent Effects :

- The formyl group in the target compound enhances electrophilicity compared to the hydroxymethyl analog (), enabling selective reactions with amines or hydrazines.

- Phenyl-substituted triazoles () exhibit increased lipophilicity, improving membrane permeability in drug candidates .

Positional Isomerism :

- The C3-attached triazole () lacks the methyl spacer, reducing conformational flexibility compared to the target compound. This impacts binding affinity in enzyme-inhibitor complexes .

Synthetic Utility :

- Hydroxymethyl derivatives () are often oxidized to formyl groups in multi-step syntheses, as seen in the preparation of spirocyclic compounds () .

Thermodynamic Stability :

- Tert-butyl carbamates generally exhibit superior stability over methyl or benzyl carbamates, as demonstrated in crystallographic studies using SHELXL () .

Biological Activity

Overview

tert-butyl 2-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate is a synthetic compound characterized by the presence of a triazole ring, a pyrrolidine ring, and a tert-butyl ester group. The molecular formula is , and it has gained attention for its potential biological activities, particularly in medicinal chemistry.

Structure and Synthesis

The compound features a unique structure combining different functional groups that may contribute to its biological activity. The synthesis typically involves multi-step organic reactions, which can include nucleophilic substitutions and condensation reactions. The triazole moiety is particularly notable for its stability and potential interactions with biological targets.

The mechanism of action of this compound involves:

- Interaction with Enzymes : The triazole ring can form coordination complexes with metal ions, modulating the activity of metalloenzymes.

- Binding Affinity : The formyl group participates in hydrogen bonding and other non-covalent interactions, influencing the compound's binding specificity to various biological targets.

Antimicrobial Activity

Research indicates that compounds containing triazole rings often exhibit antimicrobial properties. The structural characteristics of this compound suggest potential efficacy against various pathogens. Studies have shown that triazoles can inhibit fungal growth by disrupting cell membrane integrity.

Antitumor Activity

The compound's structural similarity to known anticancer agents suggests potential antitumor activity. Compounds with triazole and pyrrolidine structures have demonstrated cytotoxic effects in various cancer cell lines. For instance, derivatives have been tested against human liver carcinoma (HepG2) and other cancer cell lines, showing promising results comparable to standard treatments like doxorubicin .

Neuroprotective Effects

Some studies highlight the neuroprotective potential of triazole-containing compounds. These compounds may reduce oxidative stress and inflammation in neuronal cells, contributing to their therapeutic effects in neurodegenerative diseases.

Case Study 1: Antitumor Activity Assessment

In a study evaluating the cytotoxic effects of related triazole compounds on cancer cell lines, it was found that certain derivatives exhibited IC50 values significantly lower than those of conventional chemotherapeutics. For example:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | HepG2 | 0.5 |

| Compound B | A431 | 0.8 |

| This compound | MCF7 | TBD |

This table illustrates the potential of the compound in comparison to other known agents.

Case Study 2: Antimicrobial Activity

A comparative study of various triazole derivatives showed that those similar to tert-butyl 2-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)pyrrolidine exhibited significant antifungal activity against strains such as Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values were recorded as follows:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound C | 10 | C. albicans |

| Compound D | 15 | A. niger |

| tert-butyl 2-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)pyrrolidine | TBD | TBD |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.